molecular formula C10H14ClF3N2O B2665060 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole CAS No. 1856031-12-3

3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

Cat. No. B2665060
M. Wt: 270.68
InChI Key: SMMBBQMDIJCNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is a chemical compound with a molecular formula of C11H15ClF3N2O. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In

Scientific Research Applications

3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole has shown potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has also shown potential as an inhibitor of protein kinase C, which is involved in various signaling pathways in the body. In agriculture, this compound has been studied for its potential as an herbicide. It has also shown potential as a building block for the synthesis of new materials with unique properties.

Mechanism Of Action

The mechanism of action of 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole is not fully understood. However, studies have suggested that this compound may act as an inhibitor of protein kinase C, which is involved in various signaling pathways in the body. This inhibition may lead to a decrease in inflammation and other physiological effects.

Biochemical And Physiological Effects

Studies have shown that 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole may have anti-inflammatory effects. It has also been shown to inhibit the growth of certain cancer cells. Additionally, this compound has been studied for its potential as an herbicide, which suggests that it may have effects on plant physiology.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole in lab experiments is its potential as an inhibitor of protein kinase C, which is involved in various signaling pathways in the body. This makes it a useful tool for studying these pathways in vitro. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole. One potential direction is the further exploration of its potential as an anti-inflammatory agent and inhibitor of protein kinase C. Additionally, further studies could be conducted to explore its potential as an herbicide and building block for the synthesis of new materials. Finally, the toxicity of this compound could be further studied to better understand its safety profile.

Synthesis Methods

The synthesis of 3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves the reaction of 4-chloro-3-(trifluoroethyl) pyrazole with sec-butoxymethyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final product.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClF3N2O/c1-3-7(2)17-5-9-8(11)4-16(15-9)6-10(12,13)14/h4,7H,3,5-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMBBQMDIJCNGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Cl)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(sec-butoxymethyl)-4-chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazole

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